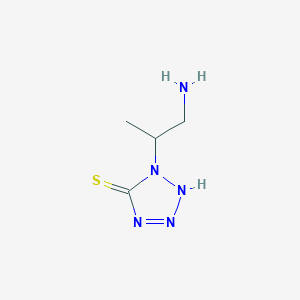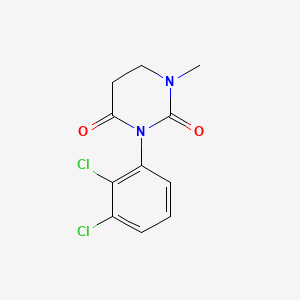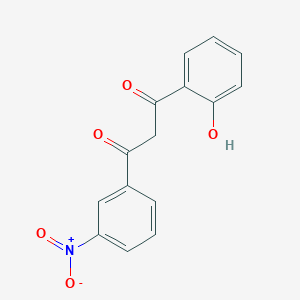
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom. The presence of hydroxy and nitro groups on the phenyl rings adds to the complexity and reactivity of this molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- can be achieved through various organic reactions. One common method involves the Claisen condensation reaction between an ester and a ketone in the presence of a strong base such as sodium ethoxide. The reaction conditions typically require refluxing the reactants in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The diketone structure allows for chelation with metal ions, which can modulate its chemical behavior.
類似化合物との比較
Similar Compounds
- 1,3-Propanedione, 1-phenyl-3-(3-nitrophenyl)-
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-
Comparison
Compared to similar compounds, 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl rings
特性
CAS番号 |
109899-85-6 |
|---|---|
分子式 |
C15H11NO5 |
分子量 |
285.25 g/mol |
IUPAC名 |
1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11NO5/c17-13-7-2-1-6-12(13)15(19)9-14(18)10-4-3-5-11(8-10)16(20)21/h1-8,17H,9H2 |
InChIキー |
WDADIVYQICQOPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
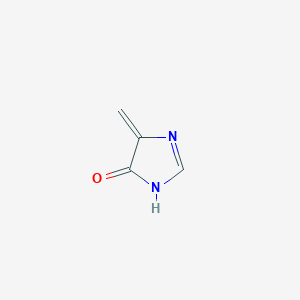
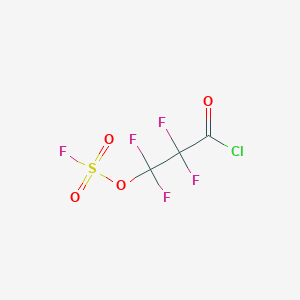

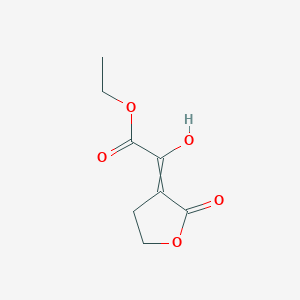

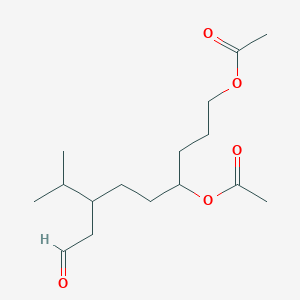
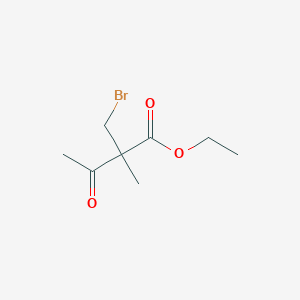
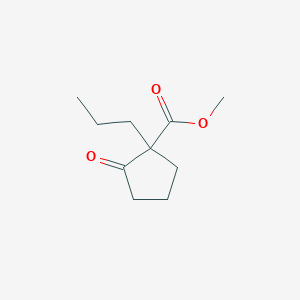
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

